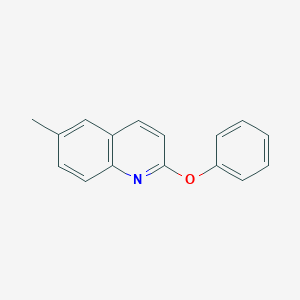

![molecular formula C8H4F3N3O2 B5578794 3-[2-(三氟甲基)苯基]-1,2,3,4-恶二唑-3-鎓-5-醇盐](/img/structure/B5578794.png)

3-[2-(三氟甲基)苯基]-1,2,3,4-恶二唑-3-鎓-5-醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Mesoionic compounds, including the oxatriazolium-5-olates, are synthesized through various methods, often involving the cyclodehydration of N-acyl-N-alkyl-α-amino acids with reagents such as trifluoroacetic anhydride. This process typically yields mesoionic compounds with a trifluoromethyl group, which significantly influences their reactivity and stability. The interconversion and cycloaddition reactions of these compounds have been explored, highlighting their versatility in synthetic applications (Hanley et al., 1979).

Molecular Structure Analysis

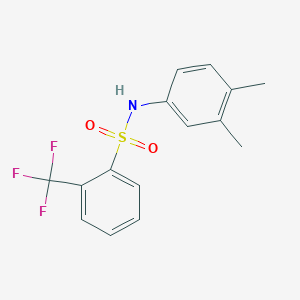

The molecular structure of mesoionic oxatriazolium-5-olates is characterized by a five-membered ring containing nitrogen and oxygen atoms, contributing to their unique electronic properties. Structural studies, including X-ray crystallography, have provided insights into their conformation and the influence of substituents on their geometric arrangement. These studies reveal the planarity of the triazine ring and its inclination relative to other aromatic systems in the molecule, which affects its reactivity and interactions (Fun et al., 2011).

Chemical Reactions and Properties

Oxatriazolium-5-olates undergo various chemical reactions, including cycloadditions and transformations into other heterocyclic systems. These reactions are often influenced by the mesoionic structure, the presence of the trifluoromethyl group, and the solvent and temperature conditions. Regioselective attacks by nucleophiles such as phenylhydrazine can yield diverse products, showcasing the compound's chemical versatility (Kawase et al., 2008).

Physical Properties Analysis

The physical properties of mesoionic compounds like oxatriazolium-5-olates are closely related to their molecular structure. The presence of the trifluoromethyl group significantly impacts their physical characteristics, including solubility, boiling points, and stability. These properties play a crucial role in their applicability in various organic reactions and their behavior in different solvents.

Chemical Properties Analysis

The chemical properties of 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate are marked by its mesoionic nature, which contributes to its reactivity towards nucleophiles and electrophiles. The compound's ability to undergo ring transformations, cycloadditions, and serve as an intermediate in the synthesis of fluorinated heterocycles highlights its chemical versatility and utility in organic synthesis. The effect of the trifluoromethyl group on its reactivity and the potential for regioselective reactions further underscore its significance in chemical research (Saijo et al., 2010).

科学研究应用

合成和反应性

- 介离子 1,2,3,4-恶二唑-5-胺和 1,2,3,4-四唑-5-醇盐的衍生物,包括类似于 3-[2-(三氟甲基)苯基]-1,2,3,4-恶二唑-3-鎓-5-醇盐的化合物,已被制备和表征。它们之间的相互转化和与对氯苯基异氰酸酯的反应,导致 1,3-偶极环加成,例证了它们在合成新型环状化合物中的潜力 (Hanley, Ollis, & Ramsden, 1979).

发光特性

- 具有双齿氮供体的铕(III)配合物,包括类似于目标化合物的杂环 β-二酮配体的衍生物,表现出显着的发光特性。这些配合物证明了取代基配体在增强量子产率和寿命方面的重要性,这可以在发光材料和光学应用中得到利用 (Biju, Raj, Reddy, & Kariuki, 2006).

聚合引发剂

- 离子三氟甲磺酸盐(三氟甲磺酸盐),与化合物中的三氟甲基有关,已被研究其在聚合过程中的溶剂化特性和反应性。这些研究提供了设计新型聚合引发剂和理解高电负性基团在有机反应中的作用的见解 (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

催化

- 三氟甲磺酸钪,一种具有相关三氟甲基的化合物,因其在酰化反应中的出色催化活性而备受关注。这强调了将此类三氟甲基基团引入催化剂以增强有机合成中的反应性和选择性的潜力 (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

属性

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]oxatriazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)14-12-7(15)16-13-14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFBRRTXRMKWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+]2=NOC(=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

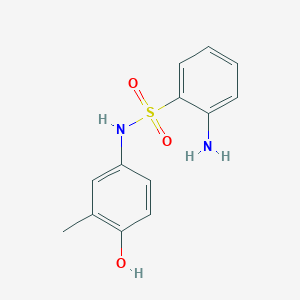

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

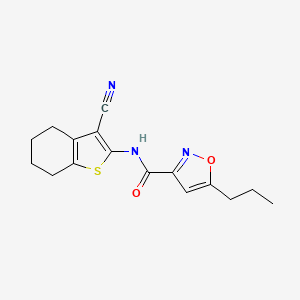

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

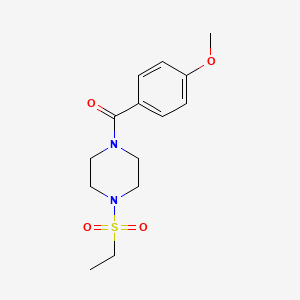

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)